
2-Oxobutanethioamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxobutanethioamide is an organic compound that belongs to the class of thioamides. Thioamides are characterized by the presence of a sulfur atom replacing the oxygen atom in the amide functional group. This substitution imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Oxobutanethioamide can be synthesized through several methods. One common approach involves the acylation of cyanothioacetamide with acetyl chloride. This reaction typically occurs in the presence of a base such as potassium carbonate and a solvent like acetone . Another method involves the use of sulfuration agents to convert oxoamides to thioamides .
Industrial Production Methods
Industrial production of this compound often employs large-scale chemical reactors where the reaction conditions are optimized for yield and purity. The use of continuous flow reactors and automated systems ensures consistent production quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxobutanethioamide undergoes various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Conversion to corresponding amines.
Substitution: Reactions with halides to form substituted thioamides.
Common Reagents and Conditions
Oxidation: Typically involves oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Commonly uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Often employs halides like bromoacetates in the presence of a base.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted thioamides, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
2-Oxobutanethioamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-Oxobutanethioamide involves its interaction with various molecular targets. In biological systems, it can inhibit enzymes by forming covalent bonds with active site residues. This inhibition can disrupt metabolic pathways and cellular processes, leading to its antimicrobial and anticancer effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Cyano-3-oxobutanethioamide
- 2-Sulfanylidene-1,3-thiazolidin-4-one
- 2-Imino-1,3-thiazolidin-4-one
Uniqueness
2-Oxobutanethioamide is unique due to its specific structural features and reactivity. The presence of both a thioamide and a ketone functional group allows it to participate in a diverse array of chemical reactions, making it a versatile compound in synthetic chemistry .
Propriétés
Formule moléculaire |
C4H7NOS |
|---|---|
Poids moléculaire |
117.17 g/mol |
Nom IUPAC |
2-oxobutanethioamide |
InChI |
InChI=1S/C4H7NOS/c1-2-3(6)4(5)7/h2H2,1H3,(H2,5,7) |
Clé InChI |
OQIQTMJOIUUHLC-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(=S)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


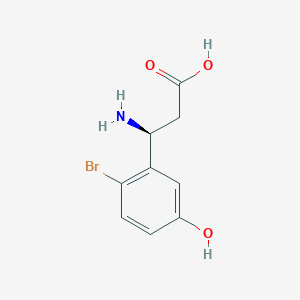
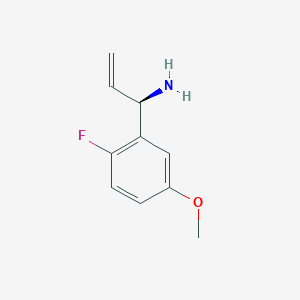
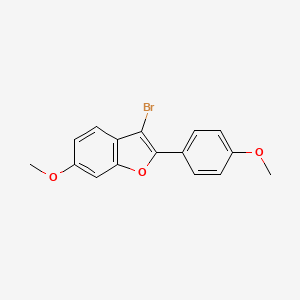
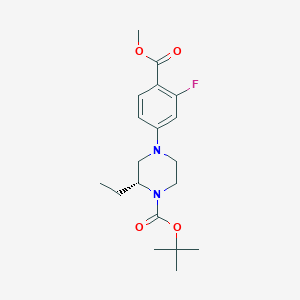
![3H-Imidazo[4,5-c]pyridin-4-amine hydrochloride](/img/structure/B13047360.png)
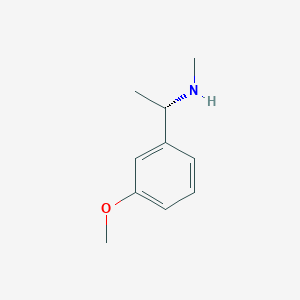

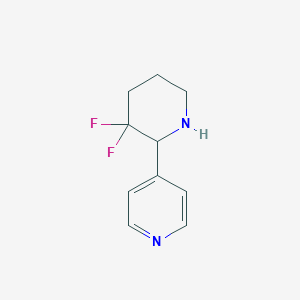
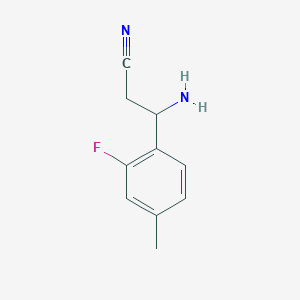
![(3R)-3-Amino-3-[2-hydroxy-4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13047393.png)
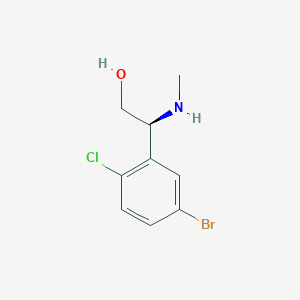
![methyl 5-chloro-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B13047406.png)


